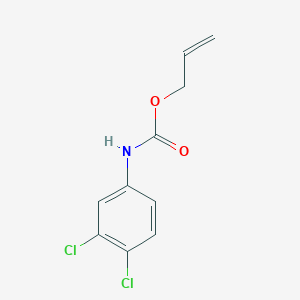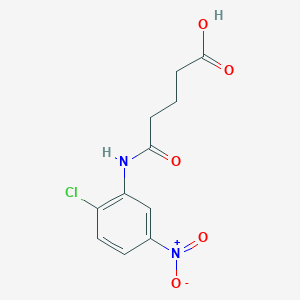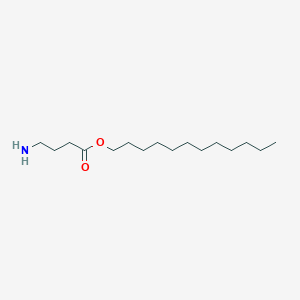
D-Valyl-L-valine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Valyl-L-valine hydrochloride: is a dipeptide compound composed of two valine amino acids, one in the D-configuration and the other in the L-configuration, with a hydrochloride group attached. Its chemical formula is C10H21ClN2O3 and it has a molecular weight of 252.743 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microbial Preparation: One of the most promising methods for preparing D-valine, a component of D-Valyl-L-valine hydrochloride, is through microbial processes.
Chemical Synthesis: The chemical synthesis of this compound can involve the coupling of D-valine and L-valine using peptide bond formation techniques, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for D-valine, and by extension this compound, often leverage microbial processes due to their high stereo selectivity, mild reaction conditions, and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction:
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the amino and carboxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution Reagents: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo compounds, while substitution reactions may produce various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry:
Peptide Synthesis: D-Valyl-L-valine hydrochloride is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme specificity and activity, particularly in the context of peptide bond formation and hydrolysis.
Medicine:
Drug Development: this compound is explored for its potential in developing new pharmaceuticals, especially those targeting specific peptide receptors or enzymes.
Industry:
Biotechnology: The compound finds applications in biotechnology, including the development of novel biomaterials and biocatalysts.
Mechanism of Action
The mechanism by which D-Valyl-L-valine hydrochloride exerts its effects is primarily through its interaction with enzymes and receptors involved in peptide synthesis and hydrolysis. The compound can act as a substrate or inhibitor, influencing the activity of these biological molecules. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme studies or drug development.
Comparison with Similar Compounds
L-Valyl-L-valine: A dipeptide composed of two L-valine molecules.
D-Valyl-D-valine: A dipeptide composed of two D-valine molecules.
L-Valyl-L-leucine: A dipeptide composed of L-valine and L-leucine.
L-Valyl-L-tyrosine: A dipeptide composed of L-valine and L-tyrosine.
Uniqueness: D-Valyl-L-valine hydrochloride is unique due to its combination of D- and L-valine, which imparts distinct stereochemical properties. This dipeptide can exhibit different biological activities and interactions compared to its counterparts composed solely of D- or L-valine.
Properties
CAS No. |
6306-55-4 |
|---|---|
Molecular Formula |
C10H21ClN2O3 |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-3-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15;/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15);1H |
InChI Key |
QLLCRPBEFWDGJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



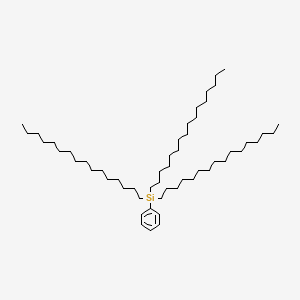
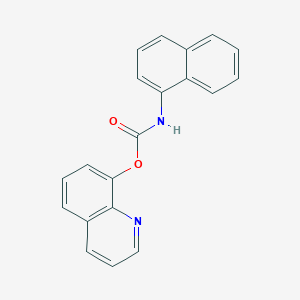

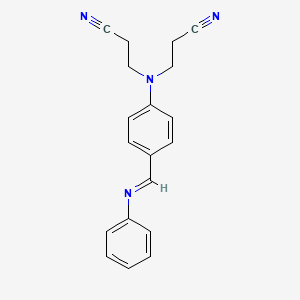
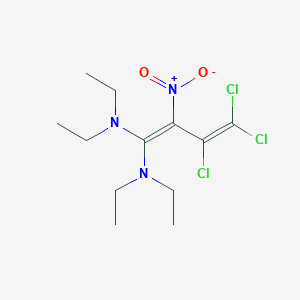
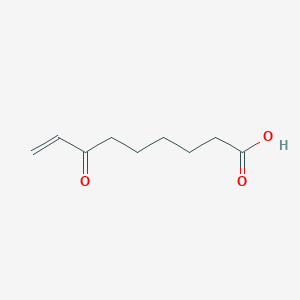
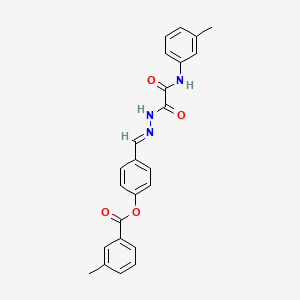
![[1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate](/img/structure/B11947748.png)
